molecular formula C11H23NO B1462107 N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine CAS No. 1592005-59-8

N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine

Cat. No.: B1462107
CAS No.: 1592005-59-8
M. Wt: 185.31 g/mol
InChI Key: VTYRHLOXGORWFP-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amine group, along with a methoxypropan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with methoxypropan-2-amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine: Unique due to its specific substitution pattern and functional groups.

    N-(1-methoxypropan-2-yl)-cyclohexan-1-amine: Lacks the methyl group on the cyclohexane ring.

    N-(1-methoxypropan-2-yl)-4-ethylcyclohexan-1-amine: Contains an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-9-4-6-11(7-5-9)12-10(2)8-13-3/h9-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYRHLOXGORWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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